molecular formula C13H15N3OS B1525484 N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide CAS No. 1311314-25-6

N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide

Cat. No.: B1525484
CAS No.: 1311314-25-6
M. Wt: 261.34 g/mol
InChI Key: FWKUFVQRLRTILG-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide is an organic compound with a complex structure. It includes a dimethylamino group, a pyrazol ring substituted with a 4-methylphenyl group, and a formamide group attached through a sulfanyl linkage. The structure and functional groups suggest it has significant potential in medicinal chemistry and organic synthesis.

Scientific Research Applications

N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide has several scientific research applications:

  • Chemistry: : Used as an intermediate in organic synthesis for developing complex molecules.

  • Biology: : Investigated for its potential biological activities due to the presence of a pyrazole moiety.

  • Medicine: : Explored for its therapeutic potential, particularly in developing drugs targeting specific enzymes or receptors.

  • Industry: : Used in the synthesis of specialty chemicals and as a building block for advanced materials.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through several steps. One approach is the reaction of 4-methylphenylhydrazine with a formylating agent to form the 1-(4-methylphenyl)-1H-pyrazole intermediate. This intermediate is then treated with a sulfanyl reagent to introduce the sulfanyl group, followed by N,N-dimethylation of the formamide moiety.

Industrial Production Methods

In industrial settings, scalable methods involving continuous flow chemistry might be employed to achieve higher yields and purity. Optimization of reaction conditions such as temperature, solvent, and catalyst can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The sulfanyl group can undergo oxidation to form sulfoxides and sulfones.

  • Reduction: : The formamide group can be reduced to corresponding amines under suitable conditions.

  • Substitution: : The pyrazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, hydrogen gas with a suitable catalyst.

  • Electrophilic Substitution: : Reagents like bromine or nitric acid.

Major Products Formed

Depending on the reactions, major products can include:

  • Sulfoxides and sulfones from oxidation.

  • Amines from reduction.

  • Various substituted pyrazoles from electrophilic substitution.

Mechanism of Action

The compound's effects are typically mediated through interactions with specific molecular targets. For instance, its pyrazole ring may interact with certain enzymes or receptors, altering their activity. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1-{[1-(4-phenyl)-1H-pyrazol-4-yl]sulfanyl}formamide

  • N,N-dimethyl-1-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]sulfanyl}formamide

Uniqueness

Compared to similar compounds, N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide stands out due to the presence of the 4-methylphenyl group, which can influence its physical and chemical properties, including its solubility, reactivity, and potential biological activity.

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Properties

IUPAC Name

S-[1-(4-methylphenyl)pyrazol-4-yl] N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-10-4-6-11(7-5-10)16-9-12(8-14-16)18-13(17)15(2)3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKUFVQRLRTILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)SC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide
Reactant of Route 2
N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide
Reactant of Route 3
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N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide
Reactant of Route 4
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N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide
Reactant of Route 5
N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide
Reactant of Route 6
N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide

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